molecular formula C27H29FN10O B11927276 Elenestinib CAS No. 2505078-08-8

Elenestinib

Cat. No.: B11927276
CAS No.: 2505078-08-8
M. Wt: 528.6 g/mol
InChI Key: IPMARPMXSFFZFG-MHZLTWQESA-N
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Description

Elenestinib is a novel, investigational, oral, next-generation tyrosine kinase inhibitor that selectively inhibits the KIT D816V mutation. This compound is primarily being studied for its potential to treat indolent systemic mastocytosis, a rare clonal mast cell disease driven by the KIT D816V mutation .

Preparation Methods

The synthetic routes and reaction conditions for Elenestinib involve complex organic synthesis techniquesThe industrial production methods are designed to ensure high purity and yield, often involving multi-step synthesis and purification processes .

Chemical Reactions Analysis

Elenestinib undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Elenestinib has a wide range of scientific research applications, including:

Mechanism of Action

Elenestinib exerts its effects by selectively inhibiting the KIT D816V mutation, which is a key driver of indolent systemic mastocytosis. The compound binds to the tyrosine kinase domain of the KIT protein, preventing its activation and subsequent signaling pathways. This inhibition reduces the proliferation and survival of abnormal mast cells, thereby alleviating symptoms and disease burden .

Comparison with Similar Compounds

Elenestinib is unique in its selective inhibition of the KIT D816V mutation with limited central nervous system penetration. Similar compounds include:

This compound stands out due to its specificity and favorable safety profile in clinical trials .

Properties

CAS No.

2505078-08-8

Molecular Formula

C27H29FN10O

Molecular Weight

528.6 g/mol

IUPAC Name

2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][1,2,4]triazin-6-yl]pyrazol-1-yl]ethanol

InChI

InChI=1S/C27H29FN10O/c1-27(29,21-2-4-23(28)5-3-21)22-14-30-26(31-15-22)36-8-6-35(7-9-36)25-24-12-19(17-38(24)34-18-32-25)20-13-33-37(16-20)10-11-39/h2-5,12-18,39H,6-11,29H2,1H3/t27-/m0/s1

InChI Key

IPMARPMXSFFZFG-MHZLTWQESA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N

Origin of Product

United States

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